Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. The compound is a heterocyclic organic molecule that contains a thieno[2,3-b]pyridine ring system with a methyl ester and an amino group at the 2 and 3 positions, respectively.
Scientific Research Applications
Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has been investigated as a nonpeptide inhibitor of protein-tyrosine phosphatase 1B (PTP1B) . PTP1B plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B can enhance insulin sensitivity and potentially contribute to the management of type 2 diabetes .
Central Nervous System (CNS) Diseases
Functionalized thieno[2,3-b]pyridines, including this compound, have shown promise in the treatment of central nervous system diseases . Their unique structural features make them attractive candidates for drug development in this field .
Antimicrobial Properties
Thieno[2,3-b]pyridine derivatives have been explored for their antimicrobial activity. Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate may exhibit antibacterial or antifungal effects, making it relevant for combating infectious diseases .
Antitumor Agents
Researchers have investigated the potential of thieno[2,3-b]pyridines as antitumor agents . While further studies are needed, this compound’s unique structure suggests it could play a role in cancer therapy .
Building Block for Heterocyclic Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate serves as a valuable building block for synthesizing polyfunctionalized heterocyclic compounds. These derivatives often exhibit pharmaceutical interest, and their diverse applications include drug discovery and medicinal chemistry .
properties
IUPAC Name |
methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-5-4-6(2)13-10-7(5)8(12)9(16-10)11(14)15-3/h4H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZJLJJFYBUPKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OC)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967237 | |
Record name | Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52505-44-9, 5278-19-3 | |
Record name | Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52505-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52505-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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